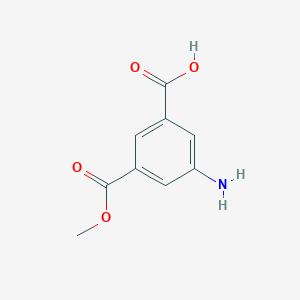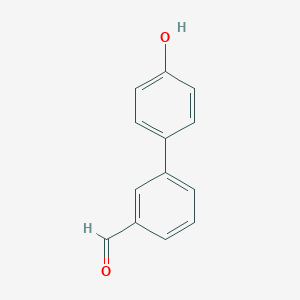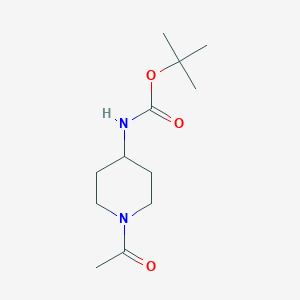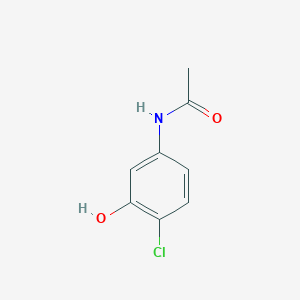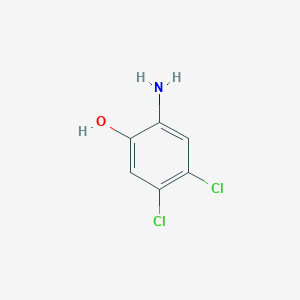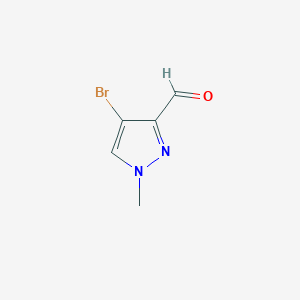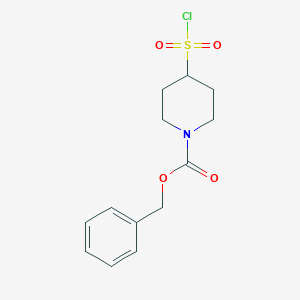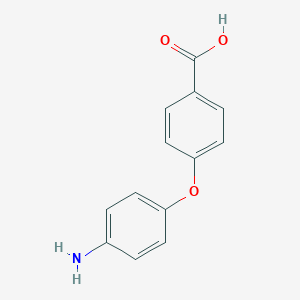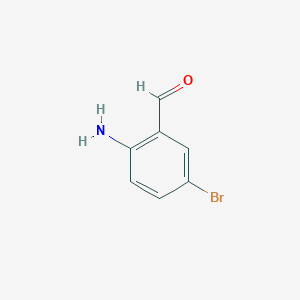
(4-formylnaphthalen-1-yl)boronic Acid
描述
(4-formylnaphthalen-1-yl)boronic Acid, also known as 4-formyl-1-naphthylboronic acid, is a boronic acid compound with the molecular formula C11H9BO3 . It has a molecular weight of 200 g/mol . The compound is typically stored at 2-8°C in an inert atmosphere .
Synthesis Analysis
Boronic acids, including (4-formylnaphthalen-1-yl)boronic Acid, are generally synthesized through metal-catalyzed processes like the Suzuki–Miyaura reaction, acid catalysis, asymmetric synthesis of amino acids, and hydroboration . A recent study has also highlighted the use of a diboron/methoxide/pyridine reaction system for the photoactivation of an in situ generated super electron donor, enabling an efficient, transition-metal-free borylation of unactivated aryl chlorides .
Molecular Structure Analysis
The InChI code for (4-formylnaphthalen-1-yl)boronic Acid is 1S/C11H9BO3/c13-7-8-5-6-11 (12 (14)15)10-4-2-1-3-9 (8)10/h1-7,14-15H . The compound has a topological polar surface area of 57.5 Ų and a complexity of 232 .
Chemical Reactions Analysis
Boronic acids, including (4-formylnaphthalen-1-yl)boronic Acid, have been widely used in various organic reactions. They are important in Suzuki-Miyaura coupling, aromatic functionalization, protection of diols, Diels-Alder reactions, asymmetric synthesis of amino acids, selective reduction of aldehydes, carboxylic acid activation, transition metal-catalyzed asymmetric conjugate additions of boronic acids, and addition to carbonyl and imine derivatives .
Physical And Chemical Properties Analysis
(4-formylnaphthalen-1-yl)boronic Acid is a solid compound . It has a molecular weight of 200.00 g/mol, a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 3, and a rotatable bond count of 2 .
科学研究应用
Organic Room-Temperature Phosphorescent and Mechanoluminescent Materials
(4-formylnaphthalen-1-yl)boronic acid is part of a class of aryl boronic acids used in the synthesis of organic room-temperature phosphorescent (RTP) and mechanoluminescent (ML) materials. The cyclic esterification of these acids with dihydric alcohols enables the creation of long-lived RTP emitters and bright ML dyes. This approach is effective in adjusting molecular packing structures and intermolecular interactions, thereby significantly influencing optical properties (Zhang et al., 2018).
Boronic Ester of a Phthalocyanine Precursor
The esterification of (4-formylnaphthalen-1-yl)boronic acid with phthalonitrile derivatives produces novel boronic esters of Schiff bases, which exhibit high stability due to the presence of coordinative B–N and covalent B–O bonds in their structure. These compounds are characterized by a range of spectral techniques and have potential applications in material sciences and organic synthesis (Özçelik & Gül, 2012).
Nickel-Catalyzed Decarboxylative Borylation
Decarboxylative borylation, catalyzed by nickel, is a process where carboxylic acids are replaced with boronate esters. This method is significant in drug discovery as boronic acids serve as bioisosteres, replacing various structural motifs in lead compounds to improve potency or pharmacokinetic profiles. The process offers a practical approach to complex boronic acids, advancing the discovery of new boron-containing therapeutics (Li et al., 2017).
Heterocyclic Boronic Acids in Organic Synthesis
Heterocyclic boronic acids, including (4-formylnaphthalen-1-yl)boronic acid, are crucial in organic synthesis, particularly in biphenyl synthesis via the Suzuki reaction. Despite their synthetic utility and known biological activities, their synthesis can be challenging. This research offers insights into the synthesis and applications of heterocyclic boronic acids, highlighting their importance in various fields (Tyrrell & Brookes, 2003).
安全和危害
The compound is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves, and washing thoroughly after handling .
未来方向
Boronic acids, including (4-formylnaphthalen-1-yl)boronic Acid, have been growing in interest due to their wide range of applications in medicinal chemistry, such as anticancer, antibacterial, antiviral activity, and even their application as sensors and delivery systems . Given these findings, it is suggested that studies with boronic acids be extended in order to obtain new promising drugs shortly .
属性
IUPAC Name |
(4-formylnaphthalen-1-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BO3/c13-7-8-5-6-11(12(14)15)10-4-2-1-3-9(8)10/h1-7,14-15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBHGTTWVFRLPRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C2=CC=CC=C12)C=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80378451 | |
| Record name | (4-Formylnaphthalen-1-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80378451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-formylnaphthalen-1-yl)boronic Acid | |
CAS RN |
332398-52-4 | |
| Record name | (4-Formylnaphthalen-1-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80378451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (4-Formyl-1-naphthalene)boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



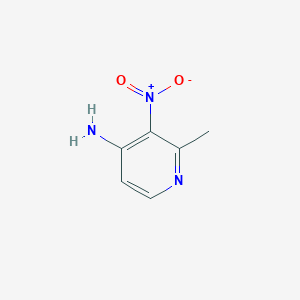
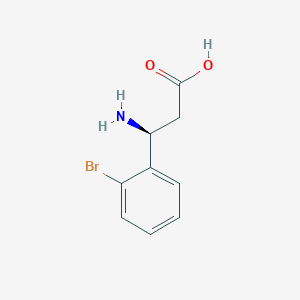
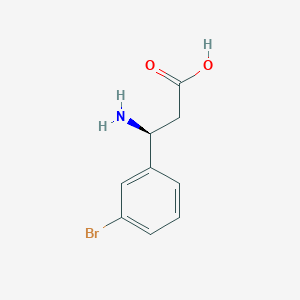
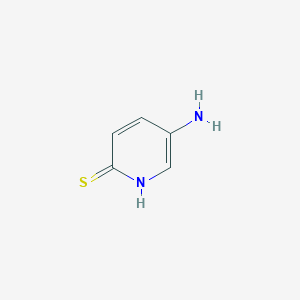
![2-Azabicyclo[2.2.1]heptane](/img/structure/B112407.png)
